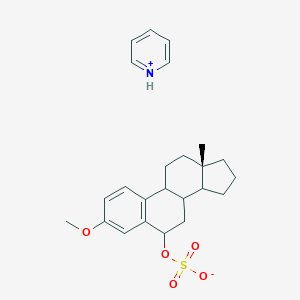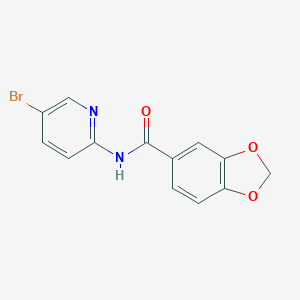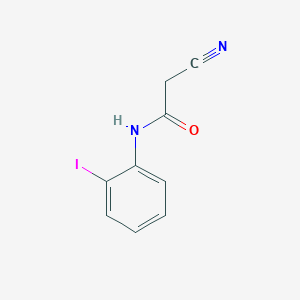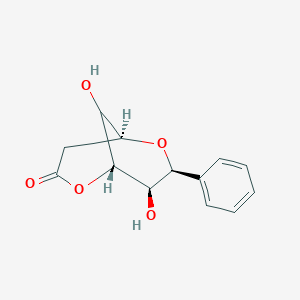![molecular formula C13H17NO2S B238036 (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B238036.png)
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one, also known as EPC-K1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is believed to exert its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of certain enzymes and proteins, such as COX-2 and NF-κB, which are involved in inflammation and tumor growth. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has several advantages for lab experiments, including its high purity and stability. However, it also has some limitations, such as its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one could also be further studied for its mechanism of action and potential interactions with other drugs. Additionally, research could be done to optimize the synthesis process of (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one for increased yields and purity.
In conclusion, (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one is a chemical compound with potential therapeutic applications in various scientific research fields. Its synthesis method has been optimized to produce high yields of pure (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties, and its mechanism of action involves multiple pathways. Future research on (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one could focus on its potential as a therapeutic agent and its mechanism of action.
Méthodes De Synthèse
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis involves the reaction of 2-ethoxycarbonyl-4-phenylbutyrolactone with pyrrolidine and 2-aminothiophenol to produce (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one. The synthesis process has been optimized to produce high yields of (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one with high purity.
Applications De Recherche Scientifique
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. (4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one has been tested in vitro and in vivo for its potential to inhibit the growth of cancer cells, reduce inflammation, and fight bacterial infections.
Propriétés
Nom du produit |
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
|---|---|
Formule moléculaire |
C13H17NO2S |
Poids moléculaire |
251.35 g/mol |
Nom IUPAC |
(4Z)-2-ethoxy-4-[pyrrolidin-1-yl(sulfanyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C13H17NO2S/c1-2-16-12-9-10(5-6-11(12)15)13(17)14-7-3-4-8-14/h5-6,9,17H,2-4,7-8H2,1H3/b13-10- |
Clé InChI |
IRKNYMSPHHZWAR-RAXLEYEMSA-N |
SMILES isomérique |
CCOC1=C/C(=C(/N2CCCC2)\S)/C=CC1=O |
SMILES |
CCOC1=CC(=C(N2CCCC2)S)C=CC1=O |
SMILES canonique |
CCOC1=CC(=C(N2CCCC2)S)C=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B238048.png)


![methyl (2S)-1-[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carboxylate](/img/structure/B238061.png)